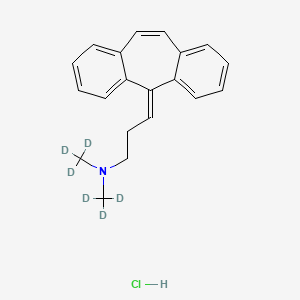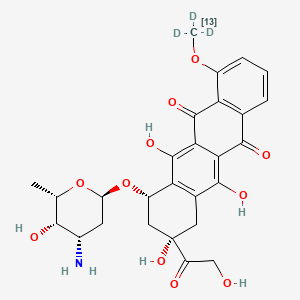
Cyclobenzaprine-d6 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobenzaprine-d6 (hydrochloride) is a deuterated form of cyclobenzaprine hydrochloride, a tricyclic amine salt. Cyclobenzaprine hydrochloride is commonly used as a muscle relaxant to treat muscle spasms associated with acute musculoskeletal conditions. The deuterated form, Cyclobenzaprine-d6 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of cyclobenzaprine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclobenzaprine-d6 (hydrochloride) involves the synthesis of cyclobenzaprine followed by the incorporation of deuterium atoms. The synthesis of cyclobenzaprine typically starts with the formation of the tricyclic structure through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization. The deuterium atoms are then introduced through a deuterium exchange reaction, where hydrogen atoms in the cyclobenzaprine molecule are replaced with deuterium.
Industrial Production Methods
Industrial production of Cyclobenzaprine-d6 (hydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions
Cyclobenzaprine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert cyclobenzaprine-d6 to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of cyclobenzaprine-d6.
Reduction: Reduced forms of cyclobenzaprine-d6.
Substitution: Substituted cyclobenzaprine-d6 derivatives with various functional groups.
科学的研究の応用
Cyclobenzaprine-d6 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cyclobenzaprine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on cyclobenzaprine metabolism.
Analytical Chemistry: Employed in mass spectrometry to improve the accuracy and sensitivity of detection.
作用機序
Cyclobenzaprine-d6 (hydrochloride) exerts its effects by acting as a centrally-acting skeletal muscle relaxant. It is pharmacologically related to tricyclic antidepressants and works by reducing tonic somatic motor activity, influencing both alpha and gamma motor neurons. The exact mechanism of action is not fully elucidated, but it is believed to involve antagonism of muscarinic receptors, serotonin receptors, and histamine receptors .
類似化合物との比較
Cyclobenzaprine-d6 (hydrochloride) can be compared with other muscle relaxants such as:
Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons.
Baclofen: A muscle relaxant that acts on GABA receptors to reduce muscle spasticity.
Methocarbamol: A centrally acting muscle relaxant with a different mechanism of action.
Uniqueness
Cyclobenzaprine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis using mass spectrometry, making it a valuable tool in scientific research .
特性
分子式 |
C20H22ClN |
|---|---|
分子量 |
317.9 g/mol |
IUPAC名 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3,2D3; |
InChIキー |
VXEAYBOGHINOKW-TXHXQZCNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
正規SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)
![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)



![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)




![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)
